Conolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

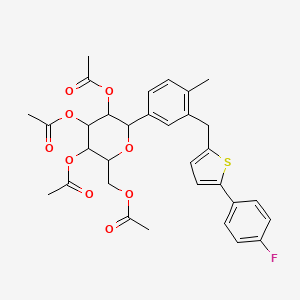

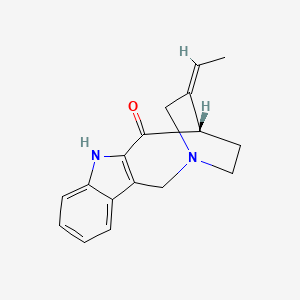

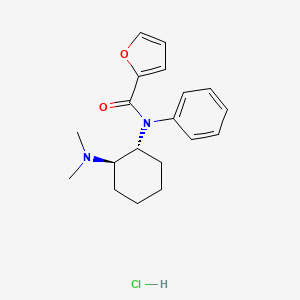

Conolidine is an indole alkaloid derived from the bark of the tropical flowering shrub Tabernaemontana divaricataThis compound has garnered significant attention due to its potential as a non-opioid analgesic, offering pain relief without the severe side effects associated with traditional opioid medications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The first asymmetric total synthesis of conolidine was developed by Micalizio and coworkers in 2011. This synthetic route involves nine steps starting from commercially available acetyl-pyridine. Key reactions include a [2,3]-Still-Wittig rearrangement and a conformationally-controlled intramolecular Mannich cyclization . Other notable synthetic methods include:

Weinreb Group (2014): Utilized a conjugative addition of an indole precursor to an oxime-substituted nitrosoalkene to generate the tetracyclic skeleton of this compound in four steps.

Takayama and Colleagues (2016): Employed a gold(I)-catalyzed exo-dig synthesis of a racemic piperidinyl aldehyde.

Ohno and Fujii (2016): Accessed the tricyclic pre-Mannich intermediate through a chiral gold(I) catalyzed cascade cyclization.

Industrial Production Methods: While industrial-scale production methods for this compound are still under development, the synthetic routes mentioned above provide a foundation for potential large-scale synthesis. The focus remains on optimizing yield and reducing the number of steps involved to make the process more economically viable .

Chemical Reactions Analysis

Types of Reactions: Conolidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

Substitution: Substitution reactions, particularly involving the indole ring, are common in this compound chemistry.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Gold(I) catalysts for cyclization reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound that retain the core indole alkaloid structure but exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Conolidine exerts its analgesic effects by selectively binding to the atypical chemokine receptor ACKR3/CXCR7. This receptor acts as an opioid scavenger, regulating the availability of opioid peptides for classical opioid receptors. By blocking ACKR3, this compound increases the availability of these peptides, enhancing their interaction with classical receptors and providing pain relief without the typical side effects of opioids .

Comparison with Similar Compounds

Conolidine is unique among indole alkaloids due to its non-opioid analgesic properties. Similar compounds include:

Morphine: A potent opioid analgesic with significant side effects such as addiction and respiratory depression.

Oxycodone: Another opioid analgesic with a high potential for addiction and overdose.

Buprenorphine: A partial opioid agonist used for pain management and opioid use disorder treatment, with a lower likelihood of severe side effects compared to full agonists

This compound’s ability to provide pain relief without the severe side effects associated with traditional opioids makes it a promising candidate for future pain management therapies .

Properties

CAS No. |

100414-81-1 |

|---|---|

Molecular Formula |

C17H18N2O |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

(13S,14E)-14-ethylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraen-12-one |

InChI |

InChI=1S/C17H18N2O/c1-2-11-9-19-8-7-12(11)17(20)16-14(10-19)13-5-3-4-6-15(13)18-16/h2-6,12,18H,7-10H2,1H3/b11-2-/t12-/m0/s1 |

InChI Key |

DBGBUYFOJXOYNY-RENATIMJSA-N |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@H]1C(=O)C3=C(C2)C4=CC=CC=C4N3 |

Canonical SMILES |

CC=C1CN2CCC1C(=O)C3=C(C2)C4=CC=CC=C4N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxo-3-sulfo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15126508.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid](/img/structure/B15126512.png)

![[(4R,6R,7S,8R)-7-methoxy-12-methyl-10,13-dioxo-11-(propylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B15126533.png)

![3-[25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide](/img/structure/B15126537.png)

![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol](/img/structure/B15126559.png)

![N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15126571.png)

![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid](/img/structure/B15126609.png)